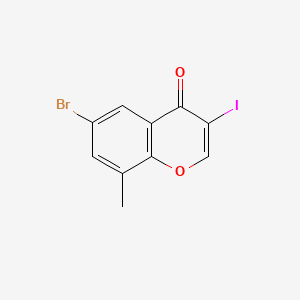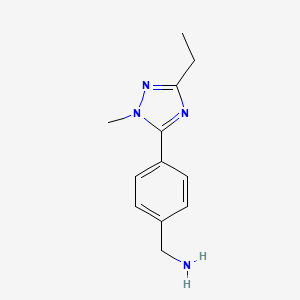![molecular formula C10H17IO2 B13645339 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)-2,9-dioxaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and two oxygen atoms within a spiro[55]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane typically involves the reaction of a suitable precursor with iodine. One common method involves the use of a spirocyclic alcohol as the starting material, which is then treated with iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction proceeds via the formation of an iodomethyl intermediate, which subsequently cyclizes to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carbonylated spirocyclic compounds.
Reduction: Formation of spirocyclic compounds with a methyl group.
Scientific Research Applications
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Employed in the synthesis of novel materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The spirocyclic structure may also contribute to the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
3-(Chloromethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a chloromethyl group.
3-(Hydroxymethyl)-2,9-dioxaspiro[5.5]undecane: Similar structure but with a hydroxymethyl group.
Uniqueness
3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the spirocyclic structure provides rigidity and stability, which can be advantageous in the design of pharmaceuticals and materials.
Properties
Molecular Formula |
C10H17IO2 |
|---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
3-(iodomethyl)-2,9-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17IO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2 |
InChI Key |
ZTTXWTMNFJDFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOCC2)COC1CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
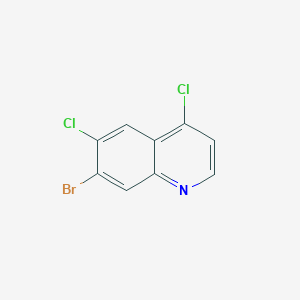
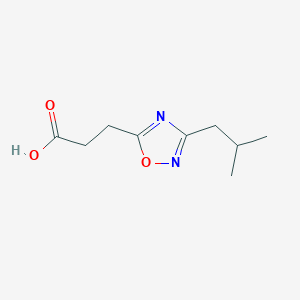
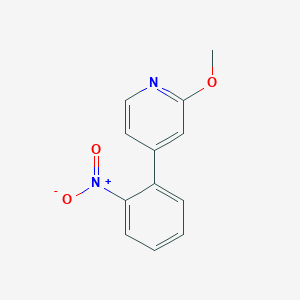
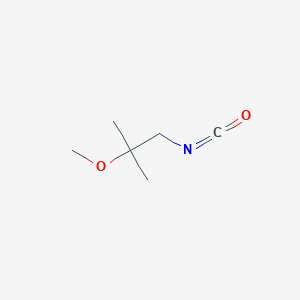
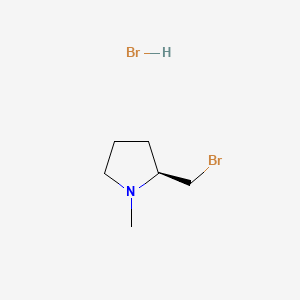
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
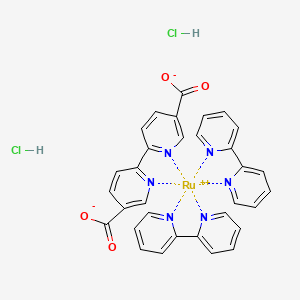
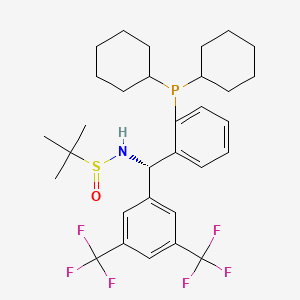
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
